N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Interaction Studies
- Research has investigated the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including various methanesulfonamides, to examine the effects of temperature and concentration on their physical properties. This study is significant for understanding the solute-solute, solute-solvent, and solvent-solvent interactions in such mixtures (Raphael, Bahadur, & Ebenso, 2015).
Structural Studies
- Structural analysis of various nimesulidetriazole derivatives, including methanesulfonamide variants, has been performed. This research, using X-ray powder diffraction, provides insights into the molecular geometry and intermolecular interactions in these compounds (Dey et al., 2015).
Synthesis and Characterization
- The synthesis and full characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide has been reported. This research contributes to the development of new synthetic methods for related compounds (Durgadas, Mukkanti, & Pal, 2012).
Application in COX-2 Inhibition
- Studies on the role of methanesulfonamide groups in COX-2 inhibitory activity reveal that positioning this group at specific locations on diarylpyrazole significantly impacts its potency as a COX-2 inhibitor (Singh et al., 2004).
Aminoxyl Radicals Studies
- The synthesis and reaction of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides with oxidation agents have been explored, contributing to the understanding of aminoxyl radicals and their interactions with various groups (Burian et al., 2006).
Corrosion Inhibition Properties
- Research on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, including their adsorption characteristics and inhibition of mild steel corrosion, provides valuable insights into their practical applications in materials science (Olasunkanmi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be fully identified. Compounds with similar structures have been known to exhibit diverse pharmacological effects .
Mode of Action
It is believed that the compound interacts with its targets in a way that triggers a series of biochemical reactions, leading to its pharmacological effects .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various biological targets. The exact pathways and their downstream effects are subject to ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial in determining its bioavailabilityThey are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential to interact with multiple targets. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, thereby affecting its overall effectiveness .
Properties
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.